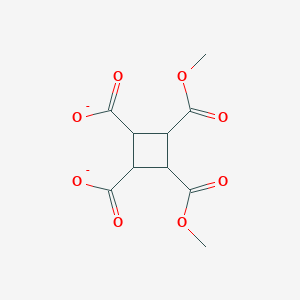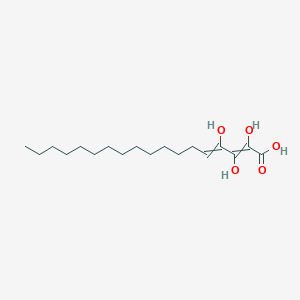
Tetrahexyl butane-1,2,3,4-tetracarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahexyl butane-1,2,3,4-tetracarboxylate is an organic compound with the molecular formula C32H58O8 It is a tetraester derived from butane-1,2,3,4-tetracarboxylic acid, where each carboxyl group is esterified with a hexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrahexyl butane-1,2,3,4-tetracarboxylate typically involves the esterification of butane-1,2,3,4-tetracarboxylic acid with hexanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tetrahexyl butane-1,2,3,4-tetracarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of strong acids or bases to yield butane-1,2,3,4-tetracarboxylic acid and hexanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Butane-1,2,3,4-tetracarboxylic acid and hexanol.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Reduction: Alcohols or other reduced forms of the ester groups.
Aplicaciones Científicas De Investigación
Tetrahexyl butane-1,2,3,4-tetracarboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of tetrahexyl butane-1,2,3,4-tetracarboxylate involves its interaction with various molecular targets and pathways. The ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in different environments. The specific pathways and targets depend on the context of its application, such as its role in catalysis or as a precursor in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethyl butane-1,2,3,4-tetracarboxylate: A similar tetraester where the carboxyl groups are esterified with methyl groups instead of hexyl groups.
1,2,3,4-Butanetetracarboxylic acid: The parent acid from which tetrahexyl butane-1,2,3,4-tetracarboxylate is derived.
Uniqueness
This compound is unique due to its longer hexyl ester chains, which impart different physical and chemical properties compared to its methyl ester counterpart
Propiedades
Número CAS |
91453-85-9 |
|---|---|
Fórmula molecular |
C32H58O8 |
Peso molecular |
570.8 g/mol |
Nombre IUPAC |
tetrahexyl butane-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C32H58O8/c1-5-9-13-17-21-37-29(33)25-27(31(35)39-23-19-15-11-7-3)28(32(36)40-24-20-16-12-8-4)26-30(34)38-22-18-14-10-6-2/h27-28H,5-26H2,1-4H3 |
Clave InChI |
HVRYRIUJEAQJEB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(=O)CC(C(CC(=O)OCCCCCC)C(=O)OCCCCCC)C(=O)OCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2,4,5-Tris(benzyloxy)phenyl]prop-2-enenitrile](/img/structure/B14357370.png)
![7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B14357378.png)
![1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B14357382.png)

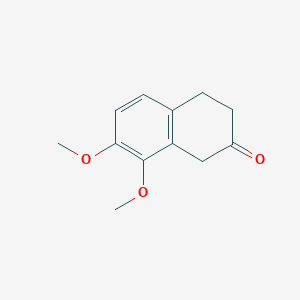
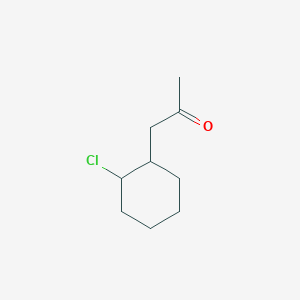

![1-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B14357430.png)

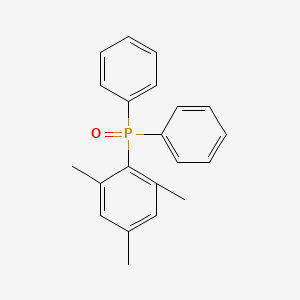
![2-[2-(4-Hydroxyphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one](/img/structure/B14357449.png)
![2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one](/img/structure/B14357457.png)
